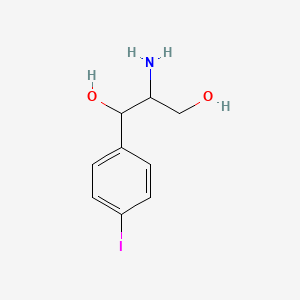
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate is a complex chemical compound with the molecular formula C6H8K8O18P4. . This compound is notable for its unique structure, which includes multiple phosphate groups attached to a cyclohexyl ring, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate typically involves the phosphorylation of inositol derivatives. The process begins with the protection of hydroxyl groups on the inositol ring, followed by selective phosphorylation at specific positions. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can modify the phosphate groups, leading to different inositol phosphates.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various inositol phosphate derivatives, which have different biological and chemical properties. These derivatives are useful in studying cellular signaling pathways and other biochemical processes.
Scientific Research Applications
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in phosphorylation reactions and as a standard in analytical chemistry.
Biology: The compound is significant in studying cellular signaling pathways, particularly those involving inositol phosphates.
Mechanism of Action
The mechanism of action of Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and metabolic processes. The exact pathways and molecular targets depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
- Hexapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate
- Tetrapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate
Uniqueness
Octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate is unique due to its higher number of potassium ions and phosphate groups, which enhance its reactivity and functionality compared to similar compounds. This makes it particularly useful in applications requiring high phosphate content and specific reactivity profiles .
Properties
Molecular Formula |
C6H8K8O18P4 |
|---|---|
Molecular Weight |
804.80 g/mol |
IUPAC Name |
octapotassium;(2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI Key |
KOARMWMDZTZZSB-UHFFFAOYSA-F |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide](/img/structure/B12104227.png)
![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate](/img/structure/B12104228.png)
![1-[(2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B12104229.png)
![N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide](/img/structure/B12104236.png)
![N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide](/img/structure/B12104239.png)
![[1'-13C]2'-deoxycytidine monohydrate](/img/structure/B12104249.png)


![5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12104279.png)
